molecular formula C21H22O4S B2801357 Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2361740-81-8

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No. B2801357
CAS RN: 2361740-81-8
M. Wt: 370.46
InChI Key: FDCYTMAJXMCRBW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate (NBBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NBBS is a sulfonated derivative of naphthalene and is widely used as a fluorescent probe for biochemical and physiological studies.

Scientific Research Applications

  • Oxidation Processes :

    • Naphthalenes, such as Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can be oxidized to quinones using hydrogen peroxide in the presence of palladium catalysts. This process shows higher selectivity for quinones in naphthalenes compared to methylbenzenes (Yamaguchi, Inoue, & Enomoto, 1986).
  • Enzyme Inhibition Activity :

    • Certain sulfonamide derivatives from dagenan chloride, related to naphthalen-1-yl compounds, show notable inhibition activity against enzymes like lipoxygenase and α-glucosidase, indicating potential for developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
  • Peptide Coupling Reagents :

    • Sulfonate esters derived from naphthalene compounds, including those similar to Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can serve as efficient peptide coupling reagents. They offer advantages like suppressed racemization and effective coupling, compared to traditional benzotriazole sulfonate esters (Khattab, 2010).
  • Catalysis in Oxidation Reactions :

    • In the presence of manganese(II) ions, naphthalene sulfonates, like the one in focus, can be oxidized efficiently by hydrogen peroxide. This process highlights the potential role of these compounds in catalytic oxidation reactions (Sheriff, Cope, & Ekwegh, 2007).
  • Synthesis of Functionalized Naphthalenones :

    • Naphthalenones, which can be derived from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are useful intermediates for creating various functionalized naphthalene derivatives. These derivatives have diverse applications, including in medicinal chemistry (Chen, Wang, Zhang, & Fan, 2019).
  • Antibacterial Agents :

    • Naphthalen-1-amine derived sulfonamides show potent antibacterial properties. This suggests the utility of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate and its derivatives in developing new antibacterial agents (Abbasi et al., 2015).
  • Microwave-Assisted Organic Synthesis :

    • The sulfonation of naphthalene compounds, which can include compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, benefits from microwave energy application, indicating a potential for more efficient synthesis methods (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).
  • Sulfonated Polybenzothiazoles for Proton Exchange Membranes :

    • Sulfonated naphthalene-containing polymers exhibit excellent properties for use as proton exchange membranes, suggesting the potential application of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate in fuel cell technology (Wang et al., 2015).
  • PET Imaging Agents :

    • Carbon-11 labeled naphthalene-sulfonamides, which may be synthesized from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are potential PET imaging agents, particularly for imaging human CCR8 (Wang et al., 2008).

properties

IUPAC Name

naphthalen-1-yl 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-3-4-14-24-20-13-12-18(15-16(20)2)26(22,23)25-21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCYTMAJXMCRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate

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